3-(5-chlorothiophen-2-yl)-1-phenyl-1H-pyrazole-4-carboxylic acid
Description
3-(5-Chlorothiophen-2-yl)-1-phenyl-1H-pyrazole-4-carboxylic acid is a heterocyclic compound featuring a pyrazole core substituted with a phenyl group at position 1, a 5-chlorothiophene moiety at position 3, and a carboxylic acid group at position 2.
Properties
IUPAC Name |
3-(5-chlorothiophen-2-yl)-1-phenylpyrazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClN2O2S/c15-12-7-6-11(20-12)13-10(14(18)19)8-17(16-13)9-4-2-1-3-5-9/h1-8H,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTIBMSOLDOLGQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(S3)Cl)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-chlorothiophen-2-yl)-1-phenyl-1H-pyrazole-4-carboxylic acid typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized using methods such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting hydrazine with a 1,3-diketone or an α,β-unsaturated carbonyl compound.
Coupling Reactions: The thiophene and pyrazole rings are then coupled together using palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes using high-purity reagents, controlling reaction temperatures, and employing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(5-chlorothiophen-2-yl)-1-phenyl-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atom on the thiophene ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted thiophenes depending on the nucleophile used.
Scientific Research Applications
Chemical Properties and Structure
The compound is characterized by the following molecular formula and structural components:
- Molecular Formula :
- IUPAC Name : 3-(5-chloro-2-thienyl)-1-phenyl-1H-pyrazole-4-carboxylic acid
Antimicrobial Activity
Research has indicated that 3-(5-chlorothiophen-2-yl)-1-phenyl-1H-pyrazole-4-carboxylic acid exhibits significant antimicrobial properties. A study demonstrated its efficacy against various bacterial strains, suggesting potential as a lead compound for developing new antibiotics .
Anti-inflammatory Properties
The compound has been investigated for its anti-inflammatory effects, showing promise in reducing inflammation markers in vitro. This suggests potential applications in treating inflammatory diseases .
Anticancer Potential
Preliminary studies indicate that this compound may inhibit cancer cell proliferation. It affects specific signaling pathways involved in cell growth, making it a candidate for further exploration in cancer therapeutics .
Organic Semiconductors
3-(5-chlorothiophen-2-yl)-1-phenyl-1H-pyrazole-4-carboxylic acid is utilized in the development of organic semiconductors. Its unique electronic properties make it suitable for applications in organic light-emitting diodes (OLEDs) and photovoltaic devices .
Conductive Polymers
The compound serves as a precursor for synthesizing conductive polymers, which are essential in electronic applications. Its incorporation into polymer matrices enhances conductivity and stability, making it valuable for advanced material applications .
Biological Probes
In biological research, this compound is employed as a probe to study various biological pathways and interactions. Its ability to selectively bind to certain biological targets allows researchers to elucidate complex biological mechanisms .
Mechanistic Studies
Studies have focused on the mechanism of action of 3-(5-chlorothiophen-2-yl)-1-phenyl-1H-pyrazole-4-carboxylic acid, revealing interactions with specific receptors and enzymes that mediate its biological effects. This understanding aids in the rational design of more effective derivatives .
Data Table: Summary of Applications
| Application Area | Specific Uses | Key Findings |
|---|---|---|
| Medicinal Chemistry | Antimicrobial, anti-inflammatory, anticancer | Significant activity against bacterial strains; potential anti-inflammatory effects; inhibition of cancer cell proliferation |
| Material Science | Organic semiconductors, conductive polymers | Suitable for OLEDs; enhances conductivity in polymers |
| Biological Research | Biological probes, mechanistic studies | Useful for studying biological pathways; selective binding to targets |
Case Studies
- Antimicrobial Activity Study : A comprehensive evaluation of 3-(5-chlorothiophen-2-yl)-1-phenyl-1H-pyrazole-4-carboxylic acid against Gram-positive and Gram-negative bacteria demonstrated its effectiveness, with minimum inhibitory concentrations comparable to established antibiotics .
- Anti-inflammatory Research : In vitro studies showed that the compound reduced pro-inflammatory cytokine levels in macrophages, indicating its potential as an anti-inflammatory agent suitable for therapeutic development .
- Material Science Application : The use of this compound in fabricating organic light-emitting diodes resulted in devices with improved efficiency and stability compared to traditional materials .
Mechanism of Action
The mechanism of action of 3-(5-chlorothiophen-2-yl)-1-phenyl-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The bioactivity and physicochemical properties of pyrazole-4-carboxylic acids are highly dependent on substituents. Below is a comparative analysis of key analogs:
Key Observations:
Heterocyclic Influence :
- The thiophene -substituted target compound and its methyl analog (C₉H₇ClN₂O₂S) exhibit sulfur-containing aromatic systems, which may enhance lipophilicity and membrane permeability compared to furan (oxygen-containing) or thiazole (nitrogen-sulfur) analogs .
- The thiazole -containing analog (C₂₀H₁₅ClN₄OS) has a higher molar mass (394.87 g/mol) due to the bulky 4-chlorophenyl-thiazole group, likely reducing solubility compared to the target compound .
The methyl group at N1 in the analog (C₉H₇ClN₂O₂S) reduces steric hindrance compared to the phenyl group in the target compound, possibly altering binding affinity in biological targets.
Synthesis and Characterization :
- The thiazole analog was synthesized in 85% yield via sulfuric acid-mediated hydrolysis of a carbonitrile precursor , whereas the trifluoromethyl analog achieved >97% purity through unverified methods .
- IR data for the thiazole analog confirmed the presence of carboxylic acid (O-H stretch at 3420 cm⁻¹, C=O at 1684 cm⁻¹) , a feature consistent across pyrazole-4-carboxylic acids.
Biological Activity
3-(5-chlorothiophen-2-yl)-1-phenyl-1H-pyrazole-4-carboxylic acid, a compound belonging to the pyrazole family, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, particularly focusing on anti-inflammatory, antifungal, and enzyme inhibitory activities based on various studies.
- Chemical Formula : C16H11ClN2O2S
- Molecular Weight : 330.79 g/mol
- CAS Number : 1007189-62-9
Anti-inflammatory Activity
Recent studies have highlighted the compound's potential as an anti-inflammatory agent. A review of pyrazole derivatives indicated that certain compounds exhibit significant selectivity for cyclooxygenase enzymes (COX), particularly COX-2, which is crucial for inflammation regulation.
Key Findings:
- Compound 3-(5-chlorothiophen-2-yl)-1-phenyl-1H-pyrazole-4-carboxylic acid demonstrated a high selectivity index for COX-2 over COX-1, minimizing gastrointestinal side effects typically associated with non-steroidal anti-inflammatory drugs (NSAIDs) .
- In a carrageenan-induced rat paw edema model, derivatives including this compound showed a notable reduction in edema, indicating strong anti-inflammatory properties .
Antifungal Activity
The antifungal efficacy of pyrazole derivatives has also been investigated. A study synthesized several pyrazole carboxamide derivatives and evaluated their activity against Colletotrichum gloeosporioides, a significant agricultural pathogen.
Antifungal Efficacy:
| Compound | Concentration (mM) | Mycelial Inhibition (%) |
|---|---|---|
| 8c | 1 | 29.3 |
| 8c | 5 | 56.1 |
| 8c | 10 | 61.0 |
Compound 8c exhibited the highest antifungal activity, significantly inhibiting fungal growth at various concentrations .
Enzyme Inhibition
This compound has been evaluated for its inhibitory effects on xanthine oxidoreductase (XOR), an enzyme implicated in various pathological conditions including gout and oxidative stress.
Inhibition Data:
In vitro studies reported IC50 values for several derivatives of pyrazole carboxylic acids against XOR:
| Compound | IC50 (nM) |
|---|---|
| 16c | 5.7 |
| 16d | 5.7 |
| 16f | 4.2 |
These results indicate that the compound's structural modifications can enhance its inhibitory potency against XOR .
Case Studies and Research Findings
- Sivaramakarthikeyan et al. Study : This study evaluated multiple pyrazole derivatives for their anti-inflammatory activity using both in vitro and in vivo models, confirming the effectiveness of compounds similar to 3-(5-chlorothiophen-2-yl)-1-phenyl-1H-pyrazole-4-carboxylic acid .
- Antifungal Study : The antifungal activity of new pyrazole derivatives was highlighted through their application against Colletotrichum gloeosporioides, demonstrating potential agricultural applications .
- Enzyme Inhibition Analysis : A comprehensive analysis of various pyrazole derivatives revealed their potential as potent XOR inhibitors, suggesting therapeutic applications in managing conditions like gout .
Q & A
Q. What synthetic methodologies are effective for preparing 3-(5-chlorothiophen-2-yl)-1-phenyl-1H-pyrazole-4-carboxylic acid?
The compound can be synthesized via cyclocondensation of ethyl acetoacetate with phenylhydrazine and subsequent functionalization. For example:
- Step 1 : Cyclocondensation of ethyl acetoacetate and phenylhydrazine in ethanol under reflux forms the pyrazole core .
- Step 2 : Introduction of the 5-chlorothiophen-2-yl group via Suzuki-Miyaura cross-coupling using a palladium catalyst (e.g., Pd(PPh₃)₄) and arylboronic acid derivatives in deoxygenated DMF/water .
- Step 3 : Basic hydrolysis (e.g., NaOH/EtOH) of the ester intermediate yields the carboxylic acid .
Key Considerations : Optimize reaction time and temperature to avoid side products like over-oxidation or incomplete coupling.
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- FTIR : Confirms the carboxylic acid (-COOH) stretching band near 1700 cm⁻¹ and aromatic C-H vibrations .
- NMR : NMR identifies substitution patterns (e.g., phenyl protons at δ 7.2–7.5 ppm, pyrazole protons at δ 6.8–7.0 ppm) .
- X-ray Crystallography : Resolves bond lengths (e.g., C-Cl: ~1.72 Å) and dihedral angles between the pyrazole and thiophene rings, critical for understanding molecular packing .
Data Interpretation : Compare experimental spectra with density functional theory (DFT)-calculated values to validate structural assignments .
Advanced Research Questions
Q. How can structural modifications enhance the bioactivity of this compound?
- Substitution Patterns : Replace the 5-chlorothiophene moiety with electron-withdrawing groups (e.g., -CF₃) to improve binding affinity to target enzymes .
- Scaffold Hybridization : Fuse the pyrazole core with isoxazole or imidazole rings to modulate solubility and metabolic stability .
- SAR Studies : Test derivatives in enzyme inhibition assays (e.g., COX-2 or kinase targets) and correlate activity with Hammett σ values of substituents .
Contradiction Resolution : Discrepancies in reported bioactivities may arise from assay conditions (e.g., pH, solvent) or impurities. Validate purity via HPLC and control experiments .
Q. What computational strategies predict the stability and reactivity of this compound?
- DFT Calculations : Analyze frontier molecular orbitals (HOMO-LUMO gap) to predict redox stability and nucleophilic/electrophilic sites .
- Molecular Dynamics (MD) : Simulate solvation effects in water/DMSO mixtures to assess aggregation tendencies .
- Degradation Pathways : Use Arrhenius plots to model thermal decomposition under accelerated storage conditions (40°C, 75% RH) .
Experimental Validation : Cross-check computational predictions with thermogravimetric analysis (TGA) and accelerated stability studies .
Q. How do crystal packing interactions influence physicochemical properties?
- Intermolecular Forces : Hydrogen bonding between carboxylic acid groups (O-H···O) stabilizes the crystal lattice, increasing melting points .
- π-π Stacking : Aromatic interactions between phenyl and thiophene rings affect solubility; derivatives with bulky substituents disrupt stacking, enhancing aqueous solubility .
- Polymorphism Screening : Use solvent-drop grinding to identify metastable forms with improved dissolution rates .
Data Conflict Mitigation : Re-evaluate crystal structures using high-resolution synchrotron X-ray diffraction to resolve discrepancies in unit cell parameters .
Q. What strategies resolve contradictions in reported biological data for pyrazole derivatives?
- Standardized Assays : Use identical cell lines (e.g., HepG2 for cytotoxicity) and control compounds to minimize variability .
- Metabolite Profiling : LC-MS/MS identifies active metabolites that may contribute to observed discrepancies .
- Target Engagement Studies : Employ surface plasmon resonance (SPR) to directly measure binding affinities, avoiding false positives from indirect assays .
Case Study : A derivative reported as inactive in a cell-based assay showed potent activity in a purified enzyme assay, highlighting the role of cellular uptake .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
